molecular formula C13H11NO4 B1443701 2,5-Pyrrolidinedione, 1-[(4-ethenylbenzoyl)oxy]- CAS No. 97856-35-4

2,5-Pyrrolidinedione, 1-[(4-ethenylbenzoyl)oxy]-

Cat. No.: B1443701
CAS No.: 97856-35-4
M. Wt: 245.23 g/mol
InChI Key: XJASSHAGBIULRL-UHFFFAOYSA-N
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Description

2,5-Pyrrolidinedione, 1-[(4-ethenylbenzoyl)oxy]- is a chemical compound characterized by a five-membered ring containing two carbonyl groups. This structure makes it susceptible to nucleophilic attack, which is exploited in its applications as a leaving group or a reactive site for conjugation. The compound has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2,5-Pyrrolidinedione, 1-[(4-ethenylbenzoyl)oxy]- involves several steps. One common synthetic route includes the reaction of 2,5-pyrrolidinedione with 4-ethenylbenzoyl chloride under specific conditions to form the desired product. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2,5-Pyrrolidinedione, 1-[(4-ethenylbenzoyl)oxy]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound is susceptible to nucleophilic substitution reactions due to the presence of carbonyl groups. Common reagents for these reactions include nucleophiles like amines or alcohols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2,5-Pyrrolidinedione, 1-[(4-ethenylbenzoyl)oxy]- has a wide range of applications in scientific research:

    Chemistry: It is used as a reactive intermediate in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound is used in the production of polymers and other materials with specific properties

Mechanism of Action

The mechanism by which 2,5-Pyrrolidinedione, 1-[(4-ethenylbenzoyl)oxy]- exerts its effects involves its ability to act as a nucleophile or electrophile in various chemical reactions. The compound’s molecular targets and pathways include enzyme active sites, where it can form covalent bonds with amino acid residues, thereby inhibiting enzyme activity. This property is particularly useful in the design of enzyme inhibitors for therapeutic purposes .

Comparison with Similar Compounds

2,5-Pyrrolidinedione, 1-[(4-ethenylbenzoyl)oxy]- can be compared with other similar compounds such as:

    2,5-Pyrrolidinedione, 1-ethyl-: This compound has a similar five-membered ring structure but with an ethyl group instead of the 4-ethenylbenzoyl group.

    Succinimide derivatives: These compounds share the pyrrolidinedione core structure and have various substitutions that confer different chemical and biological properties.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-ethenylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4/c1-2-9-3-5-10(6-4-9)13(17)18-14-11(15)7-8-12(14)16/h2-6H,1,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJASSHAGBIULRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)C(=O)ON2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30760286
Record name 1-[(4-Ethenylbenzoyl)oxy]pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30760286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97856-35-4
Record name 1-[(4-Ethenylbenzoyl)oxy]pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30760286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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